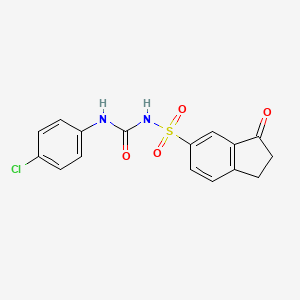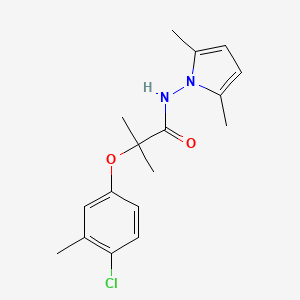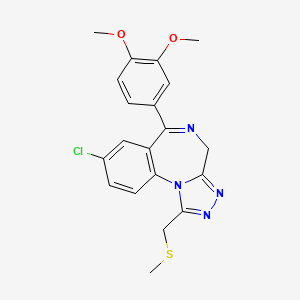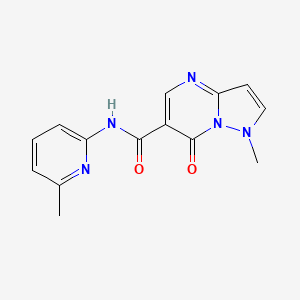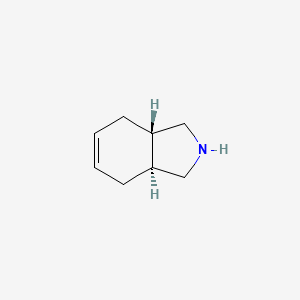
3a,4,7,7a-Tetrahydroisoindoline, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3A,4,7,7A-Tetrahydroisoindoline, trans- . It is a racemic mixture with the molecular formula C8H13N and a molecular weight of 123.1955 g/mol . This compound is a derivative of isoindoline, a bicyclic organic compound that contains a nitrogen atom in its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3A,4,7,7A-Tetrahydroisoindoline typically involves the Diels-Alder reaction . One common method starts with the reaction of 3-sulfolene and maleic anhydride to form the intermediate, which is then hydrogenated to yield the desired tetrahydroisoindoline . The reaction conditions often involve high temperatures and the presence of a catalyst to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of 3A,4,7,7A-Tetrahydroisoindoline may involve large-scale batch reactors where the Diels-Alder reaction is carried out under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3A,4,7,7A-Tetrahydroisoindoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole derivatives.
Reduction: It can be reduced to form different hydrogenated products.
Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Hydrogen gas in the presence of a is often used.
Substitution: Reagents such as and are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various isoindole derivatives , hydrogenated isoindolines , and substituted isoindolines .
Wissenschaftliche Forschungsanwendungen
3A,4,7,7A-Tetrahydroisoindoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3A,4,7,7A-Tetrahydroisoindoline exerts its effects involves its interaction with various molecular targets. The nitrogen atom in its structure allows it to act as a nucleophile , participating in various biochemical pathways. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione: These compounds share a similar core structure but differ in their substituents.
Hexahydro-4,7-epoxyisobenzofuran-1,3-dione: This compound has a similar bicyclic structure but contains an epoxide group.
Uniqueness
3A,4,7,7A-Tetrahydroisoindoline is unique due to its racemic nature and the presence of two defined stereocenters. This gives it distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
52865-33-5 |
|---|---|
Molekularformel |
C8H13N |
Molekulargewicht |
123.20 g/mol |
IUPAC-Name |
(3aS,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole |
InChI |
InChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2/t7-,8-/m1/s1 |
InChI-Schlüssel |
HWZHYUCYEYJQTE-HTQZYQBOSA-N |
Isomerische SMILES |
C1C=CC[C@H]2[C@H]1CNC2 |
Kanonische SMILES |
C1C=CCC2C1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


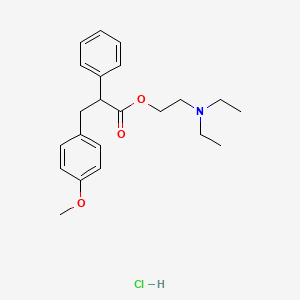
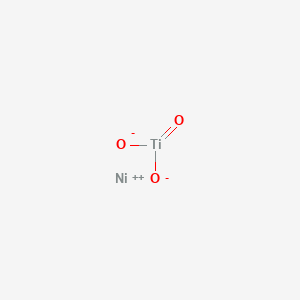
![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)
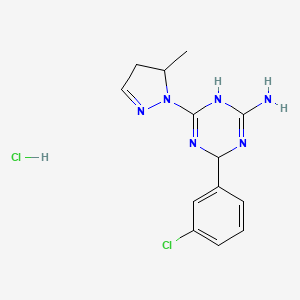
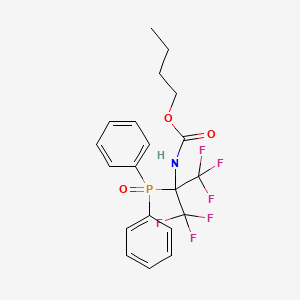
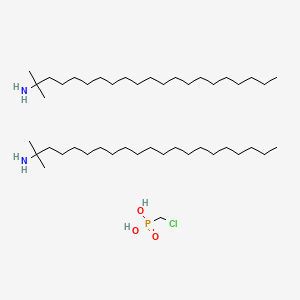
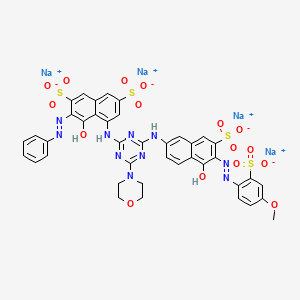
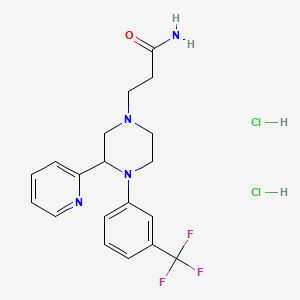
![(E)-but-2-enedioic acid;2-[4-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]ethanol](/img/structure/B15189780.png)
